molecular formula C15H10Cl2O2 B12717239 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- CAS No. 83806-33-1

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)-

Cat. No.: B12717239
CAS No.: 83806-33-1
M. Wt: 293.1 g/mol
InChI Key: QNGCOUPEVFEADA-UHFFFAOYSA-N
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Description

2-Benzofuranmethanol, 5-chloro-α-(4-chlorophenyl)- (CAS: 3611-72-1), also known as Clobenfurol or Cloridarol, is a benzofuran derivative with the molecular formula C₁₅H₁₁Cl₂O₂ and a molecular weight of 291.15 g/mol . Its structure comprises a benzofuran core substituted with a chlorine atom at the 5-position and a 4-chlorophenyl group attached to the α-carbon of the methanol moiety.

Properties

CAS No.

83806-33-1

Molecular Formula

C15H10Cl2O2

Molecular Weight

293.1 g/mol

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-(4-chlorophenyl)methanol

InChI

InChI=1S/C15H10Cl2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8,15,18H

InChI Key

QNGCOUPEVFEADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=C(O2)C=CC(=C3)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- typically involves the reaction of 5-chlorosalicylaldehyde with 4-chlorobenzyl chloride in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction leads to the formation of an alcohol .

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C16H13ClO2C_{16}H_{13}ClO_2 and a CAS registry number of 83806-33-1. Its structure features a benzofuran core, which is known for diverse biological activities. The presence of chlorine atoms enhances its reactivity, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research indicates that benzofuran derivatives, including 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)-, exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For example, certain benzofuran derivatives have demonstrated efficacy against various cancer cell lines, including ovarian and lung cancers .
  • Antibacterial Properties : Some derivatives have also been evaluated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Analgesic and Anti-inflammatory Effects : Benzofuran compounds are noted for their analgesic and anti-inflammatory properties, making them candidates for pain management therapies .

Synthesis and Reaction Mechanisms

The synthesis of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : The synthesis often begins with readily available benzofuran derivatives.
  • Reagents : Common reagents include oxidizing agents and nucleophiles.
  • Reaction Conditions : Conditions such as temperature and solvent choice are optimized to enhance yield.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of various benzofuran derivatives against multiple cancer cell lines using the National Cancer Institute (NCI) protocol. Notably, compounds structurally related to 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- exhibited IC50 values as low as 11 μM against ovarian cancer cells, indicating potent activity .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial efficacy of benzofuran derivatives against standard bacterial strains. The results indicated that certain compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating their potential as antibacterial agents .

Mechanism of Action

The mechanism of action of 2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Benzofuran Derivatives
Compound Name Molecular Formula Substituents Key Features Biological Activity/Application Reference
2-Benzofuranmethanol, 5-chloro-α-(4-chlorophenyl)- C₁₅H₁₁Cl₂O₂ 5-Cl, α-(4-Cl-C₆H₄) Lipophilic; potential cardiovascular agent Antianginal (historical use)
5-(4-Chlorophenyl)benzofuran-2-carboxylic acid C₁₅H₉ClO₃ 5-(4-Cl-C₆H₄), 2-COOH Carboxylic acid enhances solubility; reactive site for conjugation Synthetic intermediate for drug design
2-(4-Methoxyphenyl)benzofuran C₁₅H₁₂O₂ 4-MeO-C₆H₄ Electron-donating methoxy group; altered electronic properties Material science applications
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C₂₁H₁₃Cl₂NO₂S Benzothiazole moiety; dual Cl substituents Extended conjugation; C-H···N/O/π interactions in crystal packing Antimicrobial/antifungal potential

Key Observations :

  • Substituent Impact: Replacement of the methanol group in the target compound with a carboxylic acid (as in ) increases polarity, altering solubility and reactivity. Conversely, the methoxy group in reduces electrophilicity compared to chloro substituents.
  • suggests halogen size (Cl vs. Br/I) may have minimal impact on certain enzyme inhibition profiles, though positional effects (e.g., 4-Cl vs. 3-Br) could modulate activity .

Key Findings :

  • Antifungal Activity : Chlorophenyl-substituted benzofurans (e.g., TH3–TH7 in ) exhibit fungicidal activity, suggesting the 4-chlorophenyl group may enhance membrane disruption or target binding.
  • Enzyme Inhibition : Halogenated aryl groups (Cl, Br, I) in maleimides show similar potency, indicating electronic effects may dominate over steric differences in enzyme inhibition .

Biological Activity

2-Benzofuranmethanol, 5-chloro-alpha-(4-chlorophenyl)- is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C13H11ClO
  • Molecular Weight: 218.68 g/mol
  • IUPAC Name: 5-Chloro-2-benzofuranmethanol

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-benzofuranmethanol have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Compound Cell Line IC50 (µM) Inhibition Rate (%)
Compound AOvarian (OVCAR-4)1256.45
Compound BLung (NCI-H460)1180.92
Compound CColon (HCT-116)1072.14

These findings suggest that the presence of the benzofuran moiety significantly contributes to the anticancer activity of these compounds .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Compound DE. coli817.0
Compound ES. aureus817.0

These results highlight the potential of benzofuran derivatives as antibacterial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Activity

Benzofuran derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The biological activity of 2-benzofuranmethanol, particularly its anticancer and antibacterial effects, is attributed to several mechanisms:

  • Inhibition of Cell Proliferation: Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Antioxidant Activity: Benzofuran derivatives can scavenge free radicals, reducing oxidative stress.
  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Study on Anticancer Effects

A study evaluated various benzofuran derivatives against human ovarian cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain substitutions on the benzofuran ring significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 10 µM .

Study on Antibacterial Effects

Another research project focused on synthesizing new benzofuran derivatives and testing their antibacterial efficacy against common pathogens. The study found that modifications to the benzofuran structure resulted in enhanced activity against resistant strains of bacteria .

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